SEN177

Description

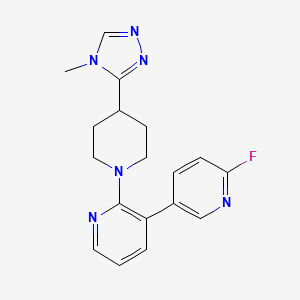

3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluoropyridine moiety and a piperidine ring fused to a 1,2,4-triazole group. This compound is cataloged as a building block (EN300-1697167) by Enamine Ltd., with applications in medicinal chemistry and drug discovery . Its structure combines fluorinated aromatic systems and nitrogen-rich heterocycles, which are common in bioactive molecules targeting neurological disorders, infectious diseases, and metabolic pathways.

Properties

IUPAC Name |

2-fluoro-5-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyridin-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6/c1-24-12-22-23-17(24)13-6-9-25(10-7-13)18-15(3-2-8-20-18)14-4-5-16(19)21-11-14/h2-5,8,11-13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIAMIPUWJQSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=N3)C4=CN=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117405-13-5 | |

| Record name | 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEN177 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.

Functional Group Introduction: Functional groups such as fluorine and triazole are introduced through nucleophilic substitution and cyclization reactions.

Purification: The final product is purified using techniques like recrystallization and chromatography to achieve a purity of over 98%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.

Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

SEN177 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy .

Scientific Research Applications

SEN177 has a wide range of scientific research applications:

Chemistry: this compound is used as a tool compound to study the inhibition of glutaminyl cyclase and its effects on protein aggregation.

Biology: In biological research, this compound helps in understanding the role of glutaminyl cyclase in cellular processes and its potential as a therapeutic target.

Medicine: this compound is being investigated for its potential in treating neurodegenerative diseases, particularly Huntington’s disease, by reducing protein aggregation.

Industry: This compound’s inhibitory properties are explored for developing new drugs and therapeutic agents

Mechanism of Action

SEN177 exerts its effects by inhibiting glutaminyl cyclase (QPCT), which prevents the formation of pyroglutamate-modified proteins. This inhibition reduces the aggregation of proteins with polyglutamine or polyalanine repeats, such as mutant huntingtin, thereby decreasing the formation of toxic aggregates in neurons. The molecular targets include the active site of QPCT, where this compound binds and blocks its enzymatic activity .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine/Nitro Substituents : The target compound’s 6-fluoropyridine group enhances metabolic stability and bioavailability compared to chlorophenyl or nitro-substituted analogs (e.g., Compounds 18, 20) . However, nitro groups in Compound 20 improve anti-tuberculosis potency (MIC: 0.25 µg/mL) due to increased electrophilicity .

- Piperidine vs. Alkyne/Thioether Linkers : The piperidine-triazole motif in the target compound may improve solubility and CNS penetration relative to thioether-linked analogs (e.g., Compound 49) .

- Triazole Positioning : AZD2066 and related mGluR5 antagonists (e.g., 4-[5-{(1R)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl]pyridine) demonstrate that triazole placement at the 3-position of pyridine is critical for receptor binding .

Physicochemical Data

- NMR and Spectral Analysis : The target compound’s structure is validated via commercial catalog listings, while analogs (e.g., Compound 49, AZD2066) are characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .

- Stability : Fluorine in the target compound likely reduces oxidative metabolism compared to methylthio or nitro groups in other triazolyl pyridines .

Biological Activity

3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine, also known as SEN177, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN6, with a molecular weight of 338.4 g/mol. The compound features a pyridine ring substituted with a fluorine atom and a piperidine moiety linked to a 4-methyl-1,2,4-triazole. This structural configuration enhances its binding affinity to various biological targets.

This compound has been primarily studied for its role as an inhibitor of glutaminyl cyclase (QPCT), which is implicated in the aggregation of mutant huntingtin (mHTT) proteins associated with Huntington's disease. Research indicates that this compound effectively reduces the aggregation of mHTT in mammalian cells and model organisms, suggesting a dose-dependent mechanism of action that involves QPCT inhibition.

Key Findings:

- Inhibition of mHTT Aggregation : this compound demonstrated significant reductions in mHTT aggregation in vitro and in vivo models.

- Polyglutamine Toxicity : The compound showed protective effects against polyglutamine toxicity, which is critical for therapeutic strategies targeting neurodegenerative diseases .

Biological Activity

This compound exhibits multiple biological activities that are relevant for therapeutic applications:

1. Neuroprotective Effects

This compound was shown to mitigate the toxic effects associated with polyglutamine diseases by inhibiting the aggregation of harmful proteins. This property is particularly beneficial in the context of Huntington's disease.

2. Anticancer Potential

Recent studies suggest that compounds similar to this compound can inhibit specific kinases involved in cancer pathways. Its triazole moiety may enhance interactions with protein targets critical for cell signaling and proliferation .

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with fluorine; triazole-piperidine | Inhibits mHTT aggregation; anticancer |

| 4-Methyl-1,2,3-triazole | Contains a triazole ring | Known for kinase inhibition |

| 6-Fluoropyridine | Fluorinated pyridine base | Used in various drug formulations |

| 2-(1H-pyrazol-3-yl)pyridine | Pyrazole and pyridine combination | Exhibits antibacterial properties |

Case Studies

Several case studies have highlighted the efficacy of this compound in reducing neurodegenerative symptoms:

Case Study 1: Huntington's Disease Model

In a Drosophila model of Huntington's disease, treatment with this compound resulted in a significant decrease in motor dysfunction and improved survival rates compared to untreated controls. The study concluded that this compound's ability to inhibit mHTT aggregation directly correlates with its neuroprotective effects.

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation by targeting specific signaling pathways associated with tumor growth. The compound's effectiveness was linked to its structural components that facilitate binding to target proteins involved in cancer progression .

Q & A

Basic: What are common synthetic routes for preparing 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine?

The synthesis typically involves modular assembly of the pyridine, triazole, and piperidine moieties. Key steps include:

- Pyridine functionalization : Fluorination at the 6-position of pyridine using agents like KF in DMSO, followed by coupling reactions to introduce the triazole-piperidine subunit .

- Triazole formation : Acid hydrazides (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) react with isothiocyanates under basic conditions (aqueous NaOH) to form 1,2,4-triazole-3-thiol intermediates .

- Piperidine coupling : Alkylation or aminomethylation of the triazole with substituted piperidines using formaldehyde and secondary amines .

Methodological optimization should prioritize regioselectivity and yield monitoring via HPLC or LC-MS.

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

- NMR : H and F NMR confirm fluoropyridine substitution patterns and piperidine/triazole connectivity. For example, fluorine chemical shifts near δ -110 ppm (pyridine-F) and δ -60 ppm (CF groups in analogs) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- X-ray crystallography : Resolves ambiguous stereochemistry in the piperidine-triazole subunit, as seen in structurally related triazole-pyridine hybrids .

Advanced: How can reaction conditions be optimized for introducing the 6-fluoro group on the pyridine ring?

Fluorination efficiency depends on:

- Reagent selection : KF or CsF in polar aprotic solvents (DMSO, DMF) enhances nucleophilic substitution at the 6-position of 2-chloropyridine precursors .

- Temperature control : Reactions at 80–100°C minimize side products (e.g., defluorination or ring-opening) .

- Catalysts : Crown ethers (18-crown-6) improve fluoride ion solubility and reactivity .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the fluorinated intermediate.

Advanced: How to address contradictions in reported biological activity data for this compound and its analogs?

Discrepancies in activity (e.g., antibacterial vs. inactive results) may arise from:

- Structural variations : Compare substituent effects (e.g., 4-methyltriazole vs. unsubstituted triazole) on target binding, as seen in related 1,2,4-triazole derivatives .

- Assay conditions : Validate bioactivity under standardized pH and temperature, as protonation states of the piperidine nitrogen influence receptor interactions .

- Metabolic stability : Use LC-MS/MS to assess in vitro degradation, which may explain false negatives in cell-based assays .

Advanced: What computational strategies are effective for predicting the compound’s binding mode to biological targets?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or bacterial DHFR). Focus on the triazole’s hydrogen-bonding capacity and the fluoropyridine’s hydrophobic surface .

- MD simulations : Run 100-ns trajectories to assess stability of the piperidine conformation in aqueous vs. membrane environments .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends from analogs like 6-(4-chlorophenyl)-oxazolopyridines .

Basic: How to analyze purity and stability of the compound under storage conditions?

- Purity assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis of the fluoropyridine or triazole ring .

- Storage : Store at -20°C under argon to prevent oxidation of the piperidine nitrogen .

Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

- Solvent optimization : Replace DMSO with cheaper alternatives (e.g., DMAc) for fluorination steps while maintaining reaction efficiency .

- Catalyst recycling : Immobilize crown ether catalysts on silica gel to reduce costs .

- Workflow automation : Use flow chemistry for continuous piperidine coupling and triazole formation, minimizing intermediate isolation .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute the 4-methyltriazole with a 4-cyano or 4-aminomethyl group to reduce CYP450-mediated oxidation .

- Deuterium incorporation : Replace labile C-H bonds in the piperidine ring with C-D bonds to slow metabolism .

- Prodrug approaches : Mask the triazole nitrogen as a phosphonate ester for enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.